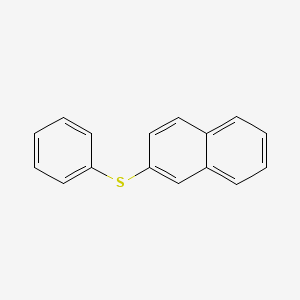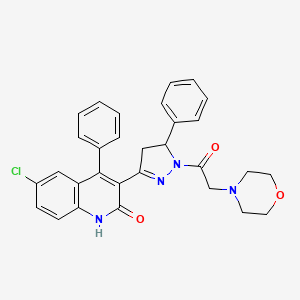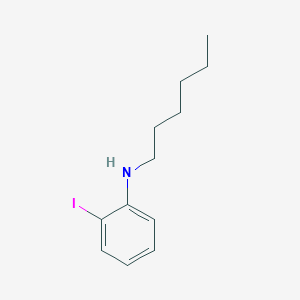
N-hexyl-2-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hexyl-2-iodoaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an iodine atom attached to the benzene ring at the second position and a hexyl group attached to the nitrogen atom. The presence of the iodine atom and the hexyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-iodoaniline can be achieved through several methods. One common approach involves the iodination of N-hexylaniline. This can be done using iodine (I2) and potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction typically takes place in an organic solvent like acetic acid or ethanol under reflux conditions .
Another method involves the decarboxylative iodination of anthranilic acids. This transition-metal-free and base-free process uses inexpensive KI and I2 as halogen donors under oxygen atmosphere . This method is operationally scalable and exhibits high functional-group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-hexyl-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it to amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like N-hexyl-2-azidoaniline or N-hexyl-2-cyanoaniline can be formed.
Oxidation Products: Products such as N-hexyl-2-nitrosoaniline or N-hexyl-2-nitroaniline.
Reduction Products: Products like N-hexyl-2-aminobenzene.
Applications De Recherche Scientifique
N-hexyl-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-hexyl-2-iodoaniline depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular function or signaling pathways. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
N-hexyl-2-iodoaniline can be compared with other similar compounds, such as:
- N-hexyl-2-bromoaniline
- N-hexyl-2-chloroaniline
- N-hexyl-2-fluoroaniline
These compounds share similar structures but differ in the halogen atom attached to the benzene ring. The presence of different halogens can influence the reactivity and properties of these compounds. For example, iodine is a better leaving group compared to bromine, chlorine, or fluorine, making this compound more reactive in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C12H18IN |
|---|---|
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
N-hexyl-2-iodoaniline |
InChI |
InChI=1S/C12H18IN/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3 |
Clé InChI |
YUFNEBVXLIXOTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
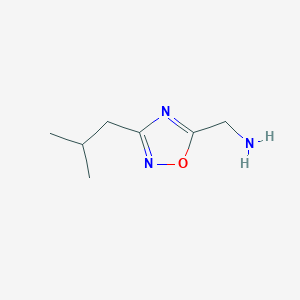
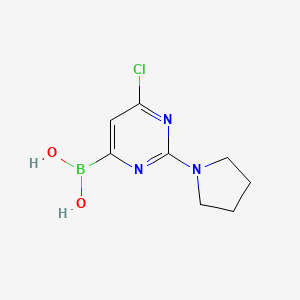
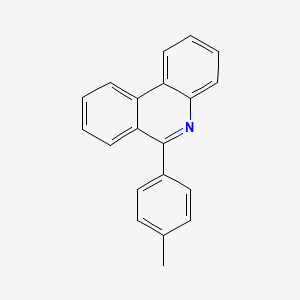

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125256.png)
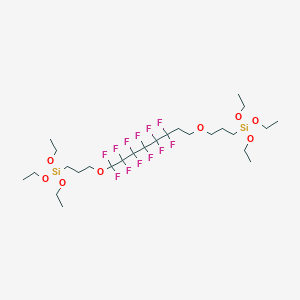
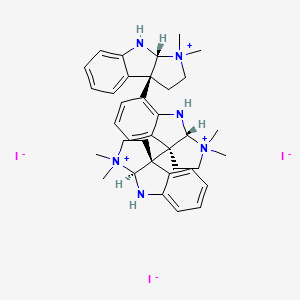
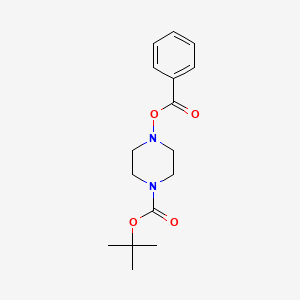
![Benzamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14125291.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125300.png)
